molecular formula C20H28O2 B195248 Methoxydienone CAS No. 2322-77-2

Methoxydienone

Cat. No.: B195248
CAS No.: 2322-77-2
M. Wt: 300.4 g/mol
InChI Key: PQMRKLSVUBRLLQ-XSYGEPLQSA-N
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Description

Methoxydienone, also known as methoxygonadiene, is a synthetic anabolic-androgenic steroid and progestogen of the 19-nortestosterone group. It is characterized by its methoxy and dienone functional groups. This compound was developed in the 1960s and 1970s by chemist Herchel Smith and his colleagues while they were developing progestins for use in oral contraceptives . This compound is known for its potential use as a performance-enhancing drug .

Preparation Methods

Methoxydienone can be synthesized through various synthetic routes. One common method involves the reaction of methoxygonadiene with an alkynyllithium ammine complex to prepare an acetylide, which is then hydrolyzed to obtain the final product . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Methoxydienone undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methoxydienone has several scientific research applications, including:

Comparison with Similar Compounds

Methoxydienone is similar to other anabolic-androgenic steroids and progestogens, such as:

This compound is unique due to its specific combination of methoxy and dienone functional groups, which contribute to its distinct chemical and biological properties. Unlike some other steroids, this compound has not been widely marketed or used clinically, making it a compound of interest primarily in research settings.

Properties

IUPAC Name

(8R,9S,13S,14S)-13-ethyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,16-18H,3-4,6-12H2,1-2H3/t16-,17-,18+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMRKLSVUBRLLQ-XSYGEPLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2=O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3CC=C(C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201036347, DTXSID001045120
Record name (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-one
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Record name 13-Ethyl-3-methoxygona-2,5(10)-dien-17-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2322-77-2, 6236-40-4
Record name 13-Ethyl-3-methoxygona-2,5(10)-dien-17-one
Source CAS Common Chemistry
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Record name Gona-2,5(10)-dien-17-one, 13-ethyl-3-methoxy-, (±)-
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Record name Methoxydienone
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Record name (1)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-one
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Record name (+/-)-13-Ethyl-3-methoxygona-2,5(10)-dien-17-one
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Record name 13-Ethyl-3-methoxygona-2,5(10)-dien-17-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-β-ethyl-3-methoxygona-2,5(10)-dien-17-one
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Record name (±)-13-ethyl-3-methoxygona-2,5(10)-dien-17-one
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Record name METHOXYGONADIENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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